molecular formula C15H12N2O4S B10979475 3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10979475
M. Wt: 316.3 g/mol
InChI Key: BBTOGGUGIGKYTH-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as vinylene carbonate, to form the bicyclic core. This intermediate is then subjected to further functionalization to introduce the benzothiazole moiety and the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as diketones.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Swern oxidants, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bicyclic structure may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1,3-Benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a benzothiazole moiety with a bicyclic core, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H12N2O4S/c18-13(11-8-5-6-9(21-8)12(11)14(19)20)17-15-16-7-3-1-2-4-10(7)22-15/h1-6,8-9,11-12H,(H,19,20)(H,16,17,18)

InChI Key

BBTOGGUGIGKYTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3C4C=CC(C3C(=O)O)O4

Origin of Product

United States

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